methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate
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Overview
Description
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate is a complex organic compound with a unique structure that includes an amino group, a methyl ester, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate typically involves multi-step reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and resorcinol using sodium carbonate as a catalyst in ethanol . Another method includes the reaction of benzoyl chloride with methyl 2-[(diphenylmethylene)amino]acetate using potassium tertiary butoxide in THF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of catalysts in organic synthesis are likely to be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and ester groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, potassium tertiary butoxide, and benzoyl chloride . The reactions are typically carried out in solvents such as ethanol and THF under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzoyl chloride can produce methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride .
Scientific Research Applications
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack and intramolecular cyclization, leading to the formation of various intermediates and final products . These reactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and biological activities.
Imidazole-containing compounds: These compounds share similar synthetic routes and pharmacological properties.
Substituted coumarins: These compounds have similar chemical reactivity and applications in medicinal chemistry.
The uniqueness of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate lies in its specific structure and the presence of the pyranone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxypropanoate |
InChI |
InChI=1S/C10H13NO5/c1-6-3-7(4-9(12)16-6)15-5-8(11)10(13)14-2/h3-4,8H,5,11H2,1-2H3 |
InChI Key |
VUAOGHQELHBLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCC(C(=O)OC)N |
Origin of Product |
United States |
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